2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a morpholine sulfonyl group, a phenoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with 2-(methylsulfanyl)phenylacetyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The morpholine sulfonyl group may interact with enzymes or receptors, modulating their activity. The phenoxy and methylsulfanyl groups can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide
- This compound analogs
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24N2O5S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O5S2/c1-15-13-16(29(24,25)22-9-11-26-12-10-22)7-8-18(15)27-14-20(23)21-17-5-3-4-6-19(17)28-2/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
InChI Key |
BZHALDSLZJOHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC=CC=C3SC |
Origin of Product |
United States |
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